molecular formula C17H15NO3 B3177396 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 158611-24-6

6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No. B3177396
CAS RN: 158611-24-6
M. Wt: 281.3 g/mol
InChI Key: OISNBKYGHVZZNL-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde (6M2MPC) is a versatile chemical compound that has been studied for its various properties and applications in scientific research. It is a colorless crystalline solid with a molecular weight of 261.34 g/mol and a melting point of 83-85°C. It is a member of the indole family of compounds and is a derivative of indole-3-carboxaldehyde. 6M2MPC is a useful synthetic intermediate in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Versatility in Chemical Reactions

  • Electrophile Reactivity : 1-Methoxy-6-nitroindole-3-carbaldehyde, a closely related compound, demonstrates versatile electrophilic properties, reacting regioselectively at the 2-position with various nucleophiles. This leads to the formation of 2,3,6-trisubstituted indole derivatives, indicating potential for diverse chemical synthesis applications (Yamada et al., 2009).

Analytical Techniques and Optimization

  • Optimization in Maillard Reaction : The Maillard reaction, involving 5-methoxytryptamine and various aldehydes, including compounds similar to 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, can be optimized for yield using LC-MS/MS. This process is significant in characterizing new derivatives with potential biological applications (Goh, Mordi, & Mansor, 2015).

Synthesis of Novel Compounds

  • Production of Indoloquinones : Dakin oxidation of similar indole-7-carbaldehydes leads to the synthesis of indoloquinones, valuable in drug discovery and organic synthesis. The method offers structural variation possibilities, highlighting its adaptability in creating diverse compounds (Alamgir et al., 2008).
  • Furano[2,3-g]indoles Synthesis : A related indole-7-carbaldehyde compound undergoes alkylation and cyclisation, leading to the synthesis of furano[2,3-g]indoles, indicating potential for producing novel heterocyclic compounds (Pchalek, Kumar, & Black, 2021).

Biological Evaluations and Applications

  • Antibacterial and Antitumor Activities : Sesbagrandiflorains, structurally similar to this compound, and their derivatives have been synthesized and evaluated for antibacterial and antitumor activities. This highlights the potential medicinal applications of similar compounds (Noviany et al., 2020).
  • DNA Binding Studies : Derivatives of similar indole-3-carbaldehydes have been synthesized and evaluated as DNA ligands. This underscores the compound's relevance in molecular biology and pharmacology (Clark et al., 1998).

properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)17-15(10-19)14-8-7-13(21-2)9-16(14)18-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISNBKYGHVZZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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